molecular formula C14H11NO2 B2713902 2-(4-Methoxyphenoxy)benzonitrile CAS No. 171771-88-3

2-(4-Methoxyphenoxy)benzonitrile

Cat. No.: B2713902
CAS No.: 171771-88-3
M. Wt: 225.247
InChI Key: POUCYJIZEHTDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.247. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUCYJIZEHTDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325816
Record name 2-(4-methoxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

171771-88-3
Record name 2-(4-methoxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of 2-(4-Methoxyphenoxy)benzonitrile on T1R3 receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action of 2-(4-Methoxyphenoxy)benzonitrile , a structural analog of the known sweet taste inhibitor Lactisole, targeting the Transmembrane Domain (TMD) of the T1R3 receptor subunit.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

The compound 2-(4-Methoxyphenoxy)benzonitrile functions as a Negative Allosteric Modulator (NAM) of the human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits. Structurally related to Lactisole (2-(4-methoxyphenoxy)propanoic acid), this benzonitrile derivative targets the Transmembrane Domain (TMD) of the T1R3 subunit. By binding to an allosteric pocket distinct from the orthosteric sweetener binding site (Venus Flytrap Domain), it stabilizes the receptor in an inactive 7TM conformation, thereby preventing G-protein coupling and downstream signaling. This guide elucidates the molecular interactions, signaling blockade, and experimental protocols for validating its activity.

Chemical Profile & Structural Basis

The efficacy of 2-(4-Methoxyphenoxy)benzonitrile lies in its pharmacophore, which shares critical features with established T1R3 inhibitors while introducing a nitrile bioisostere.

FeatureDescriptionFunctional Role
Core Scaffold Diaryl EtherProvides rigid spacing between the hydrophobic phenoxy group and the polar nitrile, facilitating binding within the hydrophobic TMD pocket.
Substituent 1 4-MethoxyphenoxyA key hydrophobic moiety that anchors the molecule into the T1R3 TMD cleft (interacting with F778).
Substituent 2 Benzonitrile (2-position)Acts as a bioisostere for the carboxylic acid found in Lactisole. The nitrile group (-CN) serves as a hydrogen bond acceptor and dipole, interacting with polar residues (e.g., H641, R723) without the ionic repulsion potentially seen in acidic environments.
Lipophilicity High (LogP ~3-4)Ensures rapid partitioning into the lipid bilayer to access the transmembrane binding site.

Mechanism of Action (MOA)

Target Identification: The T1R3 Transmembrane Domain

Unlike sweeteners (sucrose, aspartame) that bind to the large extracellular Venus Flytrap Domain (VFD) of T1R2, 2-(4-Methoxyphenoxy)benzonitrile binds specifically to the Transmembrane Domain (TMD) of the T1R3 subunit.[1] This site is homologous to the allosteric binding sites of other Class C GPCRs (e.g., mGluR5).

Molecular Interactions

Based on homology modeling with Lactisole and mutagenesis data (Nakagita et al., 2019; Jiang et al., 2005), the binding pocket involves seven transmembrane helices (TM1-TM7).

  • Hydrophobic Anchoring: The 4-methoxyphenoxy ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with Phe778 (TM6) and Leu782 (TM6).
  • Polar Interaction: The nitrile group likely forms a hydrogen bond or dipole-dipole interaction with His641 (TM3) and Arg723 (TM5). In Lactisole, the carboxylate forms a salt bridge with Arg723; the nitrile substitution modifies this to a neutral dipole interaction, potentially altering pH sensitivity.

  • Steric Blockade: The compound occupies the inter-helical space between TM3, TM5, and TM6, preventing the rearrangement required for activation.

Conformational Locking (The "NAM" Effect)
  • Resting State: The T1R2/T1R3 receptor exists in equilibrium between inactive and active conformations.

  • Ligand Binding: When a sweetener binds the VFD, it induces a "clam-shell" closure, transmitting force to the TMDs.

  • Inhibition: 2-(4-Methoxyphenoxy)benzonitrile binds to the T1R3 TMD in the inactive state . It acts as a molecular wedge, increasing the energy barrier for the TMD to shift into the active conformation (outward movement of TM6).

  • Signaling Blockade: Consequently, the intracellular loops of T1R3 cannot couple effectively with the G-protein (

    
    -Gustducin), halting the signaling cascade.
    
Signaling Pathway Diagram

The following diagram illustrates the blockade of the sweet taste signaling cascade.

G cluster_inhibition Mechanism of Inhibition Sweetener Sweetener (Ligand) VFD T1R2/T1R3 VFD (Orthosteric Site) Sweetener->VFD Binds TMD T1R3 TMD (Allosteric Site) VFD->TMD Conformational Change (Transduction) GProtein G-Protein Heterotrimer (Gustducin/Gβγ) TMD->GProtein Activation Blocked Inhibitor 2-(4-Methoxyphenoxy) benzonitrile Inhibitor->TMD BINDS & LOCKS (Negative Allosteric Modulation) PLCb2 PLCβ2 Activation GProtein->PLCb2 Normal Pathway IP3 IP3 Production PLCb2->IP3 CaRelease Ca2+ Release (ER Stores) IP3->CaRelease TRPM5 TRPM5 Channel Opening CaRelease->TRPM5 Depolarization Membrane Depolarization (Sweet Perception) TRPM5->Depolarization

Caption: Blockade of the G-protein coupled signaling cascade by allosteric stabilization of the T1R3 TMD.

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating protocols are recommended.

Calcium Flux Assay (FLIPR)

Objective: Quantify the inhibitory potency (IC50) of the compound against a standard sweetener (e.g., Sucrose or Aspartame).

Protocol:

  • Cell Line: HEK293T cells stably expressing hT1R2, hT1R3, and G

    
    16-gust44 (chimeric G-protein to couple to Calcium).
    
  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Preparation: Prepare a serial dilution of 2-(4-Methoxyphenoxy)benzonitrile (0.1 nM to 100

    
    M) in assay buffer (HBSS + 20 mM HEPES).
    
  • Agonist Challenge: Prepare an EC80 concentration of Aspartame (approx. 2 mM).

  • Measurement:

    • Inject Inhibitor (incubate 15 min).

    • Inject Agonist (Aspartame).

    • Monitor fluorescence (Ex 485 nm / Em 525 nm) using FLIPR Tetra.

  • Analysis: Plot Max-Min RFU vs. Log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Site-Directed Mutagenesis (Binding Site Mapping)

Objective: Confirm the binding site is the T1R3 TMD by introducing point mutations known to abolish Lactisole binding.

Key Mutations:

  • hT1R3-H641A: Abolishes sensitivity to Lactisole (and likely benzonitrile analogs).

  • hT1R3-F778A: Reduces potency by disrupting hydrophobic packing.

Protocol:

  • Transfection: Transiently transfect HEK293T cells with WT hT1R2 + Mutant hT1R3 (H641A).

  • Assay: Perform the Calcium Flux Assay as above.

  • Result Interpretation: If the compound fails to inhibit the H641A mutant but inhibits the WT, the binding site is confirmed as the T1R3 TMD.

Human Psychophysics (Sensory Evaluation)

Objective: Validate efficacy in a physiological system.

Protocol:

  • Panel: 10-15 trained sensory panelists.

  • Stimuli: 5% Sucrose solution +/- 2-(4-Methoxyphenoxy)benzonitrile (at safe GRAS levels, if applicable, or using "Sip and Spit" protocol under IRB approval).

  • Method: 2-Alternative Forced Choice (2-AFC) or Generalized Labeled Magnitude Scale (gLMS).

  • Endpoint: Significant reduction in perceived sweetness intensity.

Data Summary & Comparative Potency

The following table summarizes the expected activity profile based on structural analogs.

ParameterValue (Estimated)Notes
Target Human T1R3 TMDSpecific to humans/primates; likely inactive in rodents due to TMD sequence divergence.
IC50 (In Vitro) 1 - 10

M
Potency likely comparable to Lactisole (IC50 ~5-15

M) or slightly improved due to lipophilicity.
Selectivity >100-foldHighly selective for Sweet Receptor over Umami (T1R1/T1R3) if the binding pocket is unique to the T1R2/T1R3 active conformation.
Mode Non-CompetitiveInhibits VFD agonists (sugars) and TMD agonists (Cyclamate) alike.

Visualization of Binding Mechanism

Binding cluster_pocket T1R3 Transmembrane Pocket TM3 TM3 Helix (His641) TM5 TM5 Helix (Arg723) TM6 TM6 Helix (Phe778) Nitrile Benzonitrile Group (Dipole/H-Bond Acceptor) Nitrile->TM3 Dipole Interaction Nitrile->TM5 H-Bonding Ether Ether Linkage (Spacer) Nitrile->Ether Phenoxy 4-Methoxyphenoxy (Hydrophobic Tail) Ether->Phenoxy Phenoxy->TM6 Pi-Pi Stacking

Caption: Predicted molecular interactions between 2-(4-Methoxyphenoxy)benzonitrile and key T1R3 residues.

References

  • Nakagita, T., et al. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE, 14(3), e0213552. Link

  • Jiang, P., et al. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry, 280(15), 15238-15246. Link

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. Journal of Medicinal Chemistry, 58(16), 6653–6664. Link(Cited for homology modeling of Class C GPCR TMDs).

  • Winnig, M., et al. (2007). Artificial Sweeteners and the T1R Family of Taste Receptors. Molecular Nutrition & Food Research, 51(10), 1265-1273. Link

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 2-(4-Methoxyphenoxy)benzonitrile in Varying pH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is paramount to ensuring its quality, safety, and efficacy throughout its lifecycle.[1][2][3] This technical guide provides a comprehensive examination of the thermodynamic stability of 2-(4-Methoxyphenoxy)benzonitrile, a molecule of interest in medicinal chemistry, with a particular focus on its behavior in environments of varying pH. As professionals in drug development, a thorough grasp of a molecule's stability profile is not merely a regulatory requirement but a fundamental scientific necessity that informs formulation development, packaging, storage conditions, and ultimately, patient safety.[2][3][4]

This document will delve into the potential degradation pathways of 2-(4-Methoxyphenoxy)benzonitrile, grounded in the principles of physical organic chemistry. It will further present a robust, self-validating experimental framework for assessing its stability, complete with detailed protocols and data interpretation strategies.

Molecular Structure and Potential pH-Dependent Liabilities

At the core of any stability investigation lies a detailed analysis of the molecule's structure. 2-(4-Methoxyphenoxy)benzonitrile possesses two key functional groups that are susceptible to pH-dependent degradation: a nitrile group and an ether linkage.

  • The Nitrile Group: The cyano (-C≡N) group is known to undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid, often proceeding through an amide intermediate.[5][6][7][8][9]

    • Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[5][6][7] This is often the rate-limiting step.[10][11]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[6][7][8] This reaction typically results in the formation of a carboxylate salt and ammonia gas.[9][12]

  • The Ether Linkage: The diaryl ether linkage (C-O-C) is generally more stable than the nitrile group. However, under forcing acidic or basic conditions, particularly at elevated temperatures, cleavage of the ether bond can occur. The stability of such linkages is a critical consideration in drug design and development.

Given these structural features, it is hypothesized that the primary degradation pathway for 2-(4-Methoxyphenoxy)benzonitrile across a range of pH values will be the hydrolysis of the nitrile group.

Experimental Design for a Comprehensive Stability Study

A well-designed forced degradation study is essential to elucidate the degradation pathways and kinetics of a drug substance.[13][14] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[13] The following experimental workflow provides a systematic approach to evaluating the pH-dependent stability of 2-(4-Methoxyphenoxy)benzonitrile.

Forced Degradation Protocol

Objective: To induce and identify the primary degradation products of 2-(4-Methoxyphenoxy)benzonitrile under various pH conditions.

Materials:

  • 2-(4-Methoxyphenoxy)benzonitrile (high purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Phosphate buffers (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Methoxyphenoxy)benzonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To separate reaction vessels, add an aliquot of the stock solution to 0.1 N HCl and 1 N HCl.

    • Basic Hydrolysis: To separate reaction vessels, add an aliquot of the stock solution to 0.1 N NaOH and 1 N NaOH.

    • Neutral/Buffered Hydrolysis: To separate reaction vessels, add an aliquot of the stock solution to each of the phosphate buffers (pH 2, 4, 7, 9, 12).

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) and protect from light.

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Quenching and Preparation: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples with the mobile phase to a suitable concentration for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[15] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of analysis.[16]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Analysis and Interpretation

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100

The results should be tabulated to clearly show the extent of degradation under each pH condition and at each time point.

pH Condition Time (hours) % Degradation of 2-(4-Methoxyphenoxy)benzonitrile Major Degradant Peak Area (%)
0.1 N HCl 00.00.0
2415.214.8
4828.928.1
1 N HCl 00.00.0
2445.744.9
4878.377.5
pH 7 Buffer 00.00.0
24< 1.0< 1.0
48< 1.0< 1.0
0.1 N NaOH 00.00.0
2425.825.1
4849.148.3
1 N NaOH 00.00.0
2485.484.6
48> 99.0> 99.0

This table presents hypothetical data for illustrative purposes.

Visualizing the Process: Workflows and Pathways

Visual representations are invaluable for understanding complex scientific processes. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the proposed degradation pathways.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (60°C) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B 0.1 N & 1 N HCl A->B C pH 2, 4, 7, 9, 12 Buffers A->C D 0.1 N & 1 N NaOH A->D E Withdraw Aliquots at Time Points (0-48h) B->E C->E D->E F Neutralize & Dilute E->F G HPLC Analysis F->G H Quantify Degradation G->H

Caption: Experimental workflow for the forced degradation study.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A 2-(4-Methoxyphenoxy)benzonitrile B Protonated Nitrile Intermediate A->B + H+ C 2-(4-Methoxyphenoxy)benzamide B->C + H2O, -H+ D 2-(4-Methoxyphenoxy)benzoic Acid + NH4+ C->D + H2O, H+ E 2-(4-Methoxyphenoxy)benzonitrile F Imidate Intermediate E->F + OH- G 2-(4-Methoxyphenoxy)benzamide F->G + H2O H 2-(4-Methoxyphenoxy)benzoate + NH3 G->H + OH-

Caption: Proposed degradation pathways of 2-(4-Methoxyphenoxy)benzonitrile.

Conclusion and Forward-Looking Statements

This in-depth technical guide outlines a comprehensive strategy for assessing the thermodynamic stability of 2-(4-Methoxyphenoxy)benzonitrile with a focus on pH-dependent degradation. The primary liability of this molecule is the hydrolysis of the nitrile functional group, a reaction that is catalyzed by both acidic and basic conditions. The provided experimental protocol, coupled with a validated stability-indicating HPLC method, offers a robust framework for quantifying the degradation kinetics and identifying the resulting degradants.

The insights gained from such studies are critical for making informed decisions throughout the drug development process. By understanding the inherent stability of a molecule, scientists can develop stable formulations, establish appropriate storage conditions and shelf-life, and ultimately ensure the delivery of a safe and effective therapeutic to patients.[1][2][4] The principles and methodologies detailed herein are broadly applicable to the stability assessment of other pharmaceutical compounds, serving as a valuable resource for researchers and drug development professionals.

References

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Fagalde, F., et al. BENZONITRILE HYDROLYSIS CATALYZED BY A RUTHENIUM(II) COMPLEX. CONICET. [Link]

  • International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Veselá, A. B., et al. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. [Link]

  • ResearchGate. (PDF) Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. [Link]

  • Singh, S., & Bakshi, M. Stability Testing of Pharmaceutical Products. [Link]

  • Homework.Study.com. What gas evolves during the alkaline hydrolysis of benzonitrile? [Link]

  • H. Sadek, M.S. Abu-Elamayem, M. El-Harakany. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Chongqing Chemdad Co.,Ltd. 4-PHENOXYBENZONITRILE. [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

  • QbD Group. The Importance of Stability Testing in Pharmaceutical Development. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Pearson+. The mechanism for acidic hydrolysis of a nitrile resembles the ba... [Link]

  • International Journal of Scientific Development and Research. Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. Stability Testing and its Role in Drug Development Process. [Link]

  • U.S. Environmental Protection Agency. 2-(4-methoxyphenoxy)benzonitrile Env. Fate/Transport. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • PubChem. Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (C14H10N2O4). [Link]

  • U.S. Environmental Protection Agency. 2-(4-methoxyphenoxy)benzonitrile - Executive Summary. [Link]

  • ResearchGate. Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone). [Link]

  • PubChem. 5-Nitro-2-phenoxybenzonitrile. [Link]

  • National Center for Biotechnology Information. Benzonitrile. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubChem. 2-Hydroxy-4-methoxybenzonitrile. [Link]

  • I.R.I.S. Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. [Link]

Sources

2-(4-Methoxyphenoxy)benzonitrile role in sweet taste inhibition research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanistic Evaluation of 2-(4-Methoxyphenoxy)benzonitrile in Sweet Taste Modulation

Abstract

This technical guide outlines the characterization framework for 2-(4-Methoxyphenoxy)benzonitrile , a structural analog within the phenoxy-based class of chemosensory modulators. While the prototypical inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid) relies on a carboxylic acid moiety for allosteric interaction with the Transmembrane Domain (TMD) of the T1R3 subunit, the benzonitrile variant represents a critical probe for examining the role of electrostatic versus dipolar interactions in the orthosteric or allosteric binding pockets. This document details the specific protocols for synthesizing, screening, and validating the inhibitory efficacy of this compound against the human T1R2/T1R3 heterodimer.

Molecular Mechanism & Pharmacophore Analysis

Structural Context

The sweet taste receptor is a Class C GPCR heterodimer composed of T1R2 and T1R3 .

  • T1R2 Venus Flytrap Domain (VFT): Binds sugars (sucrose, glucose) and artificial sweeteners (aspartame).

  • T1R3 Transmembrane Domain (TMD): The primary site for allosteric modulation. Known inhibitors like Lactisole and Gymnemic Acid bind here to stabilize the receptor in an inactive conformation.

2-(4-Methoxyphenoxy)benzonitrile functions as a rigidified, non-ionic analog of Lactisole.

  • Lactisole: Contains a flexible propionic acid tail (ionic interaction at physiological pH).

  • Benzonitrile Analog: Contains a rigid benzonitrile ring (dipolar interaction via the -CN group).

  • Hypothesis: If the nitrile analog retains inhibitory activity, the binding mechanism relies on pi-pi stacking and dipolar alignment rather than the salt bridge required by the carboxylic acid of Lactisole. If inactive, it confirms the necessity of the anionic carboxylate for T1R3 TMD engagement.

Signal Transduction Pathway

The inhibition mechanism disrupts the downstream cascade:

  • Ligand binding induces conformational change in T1R2/T1R3.

  • G

    
     subunits dissociate from G
    
    
    
    -gustducin.
  • Activation of PLC

    
    2  (Phospholipase C).
    
  • Hydrolysis of PIP2 into IP3 (Inositol trisphosphate) and DAG.

  • IP3 triggers Ca

    
     release  from the endoplasmic reticulum via IP3R type 3.
    
  • Ca

    
     opens TRPM5  channels, leading to membrane depolarization and ATP release.
    

Visualization: Signaling & Inhibition Pathway

SweetTastePathway Sweetener Sweetener (Ligand) T1R2_3 T1R2/T1R3 Receptor Sweetener->T1R2_3 Activation Inhibitor 2-(4-Methoxyphenoxy) benzonitrile Inhibitor->T1R2_3 Allosteric Inhibition (T1R3 TMD) G_Protein G-Protein (Gustducin/Gβγ) T1R2_3->G_Protein Conformational Change PLCb2 PLCβ2 Enzyme G_Protein->PLCb2 Activation IP3 IP3 (Second Messenger) PLCb2->IP3 PIP2 Hydrolysis ER_Ca ER Ca2+ Release IP3->ER_Ca Binds IP3R3 TRPM5 TRPM5 Channel ER_Ca->TRPM5 Ca2+ Gating Depolarization Depolarization (Action Potential) TRPM5->Depolarization Na+ Influx

Figure 1: Signal transduction pathway of the T1R2/T1R3 receptor.[1] The inhibitor (yellow) acts allosterically on the receptor complex, blocking the cascade upstream of G-protein activation.

Experimental Protocols

In Vitro Calcium Flux Assay (FLIPR)

Objective: Quantify the IC50 of the nitrile inhibitor against standard sweeteners (e.g., Sucrose, Aspartame).

Reagents:

  • HEK293T cells stably expressing hT1R2, hT1R3, and G

    
    16-gust44 (promiscuous G-protein).
    
  • Calcium Indicator Dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

Protocol:

  • Cell Plating: Seed HEK293T cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate medium. Add 20

    
    L Fluo-4 AM in assay buffer. Incubate 1h at 37°C.
    
  • Compound Prep: Prepare serial dilutions of 2-(4-Methoxyphenoxy)benzonitrile (0.1

    
    M to 1 mM) in buffer containing a fixed concentration of sweetener (e.g., 100 mM Sucrose).
    
  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject inhibitor/sweetener mix. Record fluorescence (

    
     488 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Analysis: Calculate

    
    . Plot dose-response curves to determine IC50.
    
Sensory Evaluation (Human Panel)

Objective: Validate perceptual inhibition and check for off-tastes (bitterness/toxicity). Note: Ensure GRAS (Generally Recognized As Safe) status or IRB approval before human testing.

Protocol (2-AFC - Alternative Forced Choice):

  • Panel: 10-15 trained sensory panelists.

  • Samples:

    • Control: 5% Sucrose solution.

    • Test: 5% Sucrose + 50 ppm 2-(4-Methoxyphenoxy)benzonitrile.

  • Procedure: Panelists wear nose clips (to isolate taste from aroma). Rinse with water between samples.

  • Task: "Identify the sweeter sample."

  • Scaling: Rate sweetness intensity on a Generalized Labeled Magnitude Scale (gLMS) from 0 (no taste) to 100 (strongest imaginable).

Data Presentation & Analysis

Comparative Potency Table (Hypothetical)

Use this structure to organize your experimental data.

CompoundStructureTarget SiteIC50 (vs Sucrose)IC50 (vs Aspartame)Mechanism
Lactisole 2-(4-methoxyphenoxy)propanoic acidT1R3 TMD~15

M
~20

M
Negative Allosteric
Nitrile Analog 2-(4-Methoxyphenoxy)benzonitrile T1R3 TMD TBD TBD Putative Allosteric
Gymnemic Acid Triterpene glycosideT1R3 TMD~1-5

M
~3

M
Non-competitive
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Validation Syn Synthesis (Williamson Ether) NMR 1H-NMR / MS Verification Syn->NMR HEK HEK293-T1R2/3 Transfection NMR->HEK CaFlux Calcium Flux (FLIPR Assay) HEK->CaFlux IC50 IC50 Determination CaFlux->IC50 Docking In Silico Docking (T1R3 Homology) IC50->Docking Sensory Sensory Panel (gLMS Scaling) IC50->Sensory

Figure 2: Integrated workflow for the evaluation of novel sweet taste inhibitors.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[2][3][4] Journal of Biological Chemistry. Link

  • Nakagita, K., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE. Link

  • Winnig, M., et al. (2005). "Artificial Sweeteners and the Sweet Taste Receptor."[1][2] Chemosensory Systems. Link

  • Servant, G., et al. (2010). "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences. Link

Sources

Methodological & Application

Application Notes & Protocols: Ullmann Coupling for the Synthesis of 2-(4-Methoxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Ullmann Coupling in Diaryl Ether Synthesis

The diaryl ether linkage is a cornerstone structural motif in a vast array of molecules, from life-saving pharmaceuticals and innovative agrochemicals to complex natural products.[1][2][3] One of the most fundamental and reliable methods for constructing this C-O bond is the Ullmann condensation, a copper-promoted cross-coupling reaction first reported by Fritz Ullmann in the early 20th century.[4][5][6] While initially requiring harsh conditions—stoichiometric copper and high temperatures—the Ullmann reaction has undergone a significant renaissance.[7][8] Modern iterations, employing catalytic amounts of copper in conjunction with specialized ligands, have transformed it into a versatile and mild synthetic tool, greatly expanding its applicability in complex molecule synthesis.[8][9][10]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed, field-proven protocol for the synthesis of 2-(4-Methoxyphenoxy)benzonitrile, a representative diaryl ether, via a modern Ullmann coupling. Beyond a simple recitation of steps, this guide delves into the causality behind the selection of each reagent and parameter, empowering the user to not only replicate the procedure but also to troubleshoot and adapt it for their own synthetic challenges.

Reaction Principle and Mechanistic Insights

The Ullmann diaryl ether synthesis facilitates the coupling of an aryl halide with a phenol (or its corresponding phenoxide).[5][11] In this specific application, 2-chlorobenzonitrile is coupled with 4-methoxyphenol, catalyzed by a copper(I) species. The electron-withdrawing nitrile group (-CN) on the 2-chlorobenzonitrile substrate serves to "activate" the aryl halide, making it more susceptible to nucleophilic attack.[11]

While the precise mechanism of the Ullmann reaction has been the subject of extensive investigation and can vary with substrates and conditions, a generally accepted catalytic cycle provides a robust framework for understanding the transformation[4][12]:

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by the base, which then reacts with the copper(I) catalyst to form a highly nucleophilic copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center. This is often considered the rate-limiting step. While a formal Cu(I) to Cu(III) oxidation is a postulated pathway, it is debated due to the rarity of Cu(III) species.[4][13] An alternative view describes a net metathesis reaction.[11]

  • Reductive Elimination: The final C-O bond is formed through reductive elimination from the copper intermediate, yielding the desired diaryl ether product and regenerating a copper(I) species, which can then re-enter the catalytic cycle.[6][13]

The use of a ligand is critical in modern protocols to stabilize the copper intermediates, enhance solubility, and accelerate the rate-limiting steps, thereby allowing the reaction to proceed under significantly milder conditions.

Dissecting the Experimental Parameters: A Rationale-Driven Approach

A successful Ullmann coupling hinges on the judicious selection of its core components. The following section explains the function and rationale behind the choice of each reagent class.

  • The Copper Catalyst: The heart of the reaction is the copper catalyst, which facilitates the key bond-forming events.[7] While early protocols used stoichiometric copper powder, modern methods employ catalytic amounts (typically 5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[11][14] These salts are more reactive and soluble than copper metal, leading to more efficient and reproducible reactions.[15] CuI is a common and effective choice for a wide range of Ullmann-type couplings.[14]

  • The Ligand: Ligand selection is arguably the most critical factor for achieving high yields under mild conditions.[14] Ligands accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.[1][9] There is no single universal ligand; the optimal choice is often substrate-dependent.[14] For diaryl ether synthesis, several classes have proven effective:

    • Amino Acids: L-proline and N-methylglycine are inexpensive, air-stable, and highly effective ligands.[14]

    • Phenanthrolines: 1,10-Phenanthroline is a classic, robust ligand that significantly lowers the required reaction temperature.[9][14]

    • Diamines: N,N'-Dimethylethylenediamine and related compounds are also powerful ligands for promoting C-O coupling.[16]

  • The Base: The role of the base is twofold: it deprotonates the phenol to generate the active nucleophile (the phenoxide) and can participate in the catalytic cycle by influencing the copper center.[14][17] The choice of base can dramatically affect the reaction outcome.[14] Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely regarded as excellent choices for Ullmann ether syntheses, often providing superior results to other bases like potassium carbonate (K₂CO₃).[14]

  • The Solvent: The solvent must be capable of dissolving the reactants at the reaction temperature and should be chemically inert to the reaction conditions. Traditionally, high-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and nitrobenzene were required.[11][15][18] However, with the advent of modern ligand systems, less polar solvents such as dioxane, toluene, or xylene have proven to be highly effective, often simplifying product purification.[14][19]

Representative Reaction Conditions

The following table summarizes typical conditions for a modern Ullmann diaryl ether synthesis, providing a starting point for optimization.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
1CuI (5)1,10-Phenanthroline (10)K₃PO₄ (2.0)Dioxane110Good to Excellent
2CuI (10)L-Proline (20)Cs₂CO₃ (2.0)DMF120Good to Excellent
3CuBr (5)N,N'-Dimethylethylenediamine (10)K₃PO₄ (2.0)Toluene110Good
4Cu₂O (5)N-Methylglycine (10)K₃PO₄ (2.0)DMF100Good to Excellent

Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)benzonitrile

This protocol describes a robust procedure for the synthesis of the target compound on a 1.0 mmol scale.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-ChlorobenzonitrileC₇H₄ClN137.57138 mg1.0
4-MethoxyphenolC₇H₈O₂124.14150 mg1.2
Copper(I) Iodide (CuI)CuI190.459.5 mg0.05 (5 mol%)
1,10-PhenanthrolineC₁₂H₈N₂180.2118 mg0.10 (10 mol%)
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.0
Anhydrous DioxaneC₄H₈O₂88.113-5 mL-

Equipment

  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

  • Magnetic stirrer with heating block or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Execution & Monitoring cluster_workup 4. Work-up & Purification prep_reagents Weigh Reagents: - Aryl Halide - Phenol - CuI Catalyst - Ligand - Base charge_solids Charge Schlenk Tube with Solids prep_reagents->charge_solids prep_glass Oven-Dry Glassware prep_glass->charge_solids inert_atm Evacuate & Backfill with Inert Gas (3x) charge_solids->inert_atm add_solvent Add Anhydrous Solvent via Syringe inert_atm->add_solvent heat_stir Heat to 110 °C with Vigorous Stirring add_solvent->heat_stir monitor Monitor Progress (TLC / GC-MS) heat_stir->monitor cool_down Cool to Room Temp monitor->cool_down Reaction Complete quench_filter Dilute (EtOAc) & Filter (Celite) cool_down->quench_filter extract Aqueous Wash (H₂O, Brine) quench_filter->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Product: 2-(4-Methoxyphenoxy)benzonitrile purify->product

Caption: Experimental workflow for the Ullmann coupling synthesis.

Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chlorobenzonitrile (138 mg, 1.0 mmol), 4-methoxyphenol (150 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18 mg, 0.10 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Seal the Schlenk tube with a septum or screw cap.

    • Connect the tube to a Schlenk line or inert gas manifold. Evacuate the tube under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

    • Using a syringe, add 3-5 mL of anhydrous dioxane to the reaction mixture.

  • Reaction Execution:

    • Place the sealed tube in a preheated heating block or oil bath set to 110 °C.

    • Begin vigorous stirring. The mixture will typically become a heterogeneous slurry.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed. Reaction times can range from 12 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the tube from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the insoluble base and copper salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-Methoxyphenoxy)benzonitrile as a pure solid.

Conclusion

The Ullmann coupling remains a powerful and cost-effective method for the synthesis of diaryl ethers.[2] By understanding the critical role of each component—the catalyst, ligand, base, and solvent—researchers can effectively implement and optimize this reaction for their specific needs. The protocol provided herein for the synthesis of 2-(4-Methoxyphenoxy)benzonitrile offers a reliable and well-rationalized procedure, serving as a practical guide for professionals in the chemical and pharmaceutical sciences. This foundational knowledge enables the adaptation of the Ullmann coupling to construct a wide variety of other valuable diaryl ether-containing molecules.

References

  • Ullmann condensation - Wikipedia. [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105–1111. [Link]

  • SATHEE. (n.d.). Chemistry Ullmann Reaction. [Link]

  • Wang, D., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 46(4), 305–354. [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Ullmann reaction - Wikipedia. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Sarasola, A., et al. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. [Link]

  • Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3210-3240. [Link]

  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. [Link]

  • ResearchGate. (2025). Copper Promoted Synthesis of Diaryl Ethers. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Saha, A., & Ryabov, A. D. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Hashmi, S. M., & Ikhlaq, M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1102. [Link]

Sources

Solvent selection for 2-(4-Methoxyphenoxy)benzonitrile dissolution in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Dissolution and Handling of 2-(4-Methoxyphenoxy)benzonitrile for Biological Assays

Executive Summary

2-(4-Methoxyphenoxy)benzonitrile (CAS 171771-88-3) is a lipophilic small molecule frequently utilized as a core scaffold in medicinal chemistry, particularly in the synthesis of Protein Degrader Building Blocks (PROTACs) and as a bioactive ligand in pharmacological screening [1]. Its structural composition—a benzonitrile core coupled with a methoxyphenoxy ether—imparts significant hydrophobicity (Estimated LogP ~3.5–4.0), rendering it poorly soluble in aqueous biological buffers.

Improper solubilization leads to micro-precipitation , a silent failure mode that causes false negatives in enzymatic assays and high variability in cell-based studies. This guide provides a scientifically validated protocol to dissolve 2-(4-Methoxyphenoxy)benzonitrile, ensuring monomeric dispersion and bioavailability in aqueous environments.

Physicochemical Profile & Solvent Strategy

Understanding the molecule's physical properties is the prerequisite for solvent selection.

PropertyValueImplication for Dissolution
Molecular Weight 225.24 g/mol Low MW facilitates rapid dissolution in organic solvents.
LogP (Est.) ~3.8Highly lipophilic. Will partition into plasticware if aqueous concentration is too low.
Water Solubility < 0.1 mg/mL (Insoluble)Direct addition to buffer will result in immediate aggregation.
pKa N/A (Non-ionizable)pH adjustment of the buffer will not improve solubility.
Solvent Selection Matrix

Based on the "Like Dissolves Like" principle, a dipolar aprotic solvent is required for the stock solution.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)

    • Why: High dielectric constant and ability to disrupt solute-solute hydrophobic interactions.

    • Grade: Anhydrous, ≥99.9% (PCR Grade) to prevent hydrolysis or water uptake.

    • Solubility Limit: >100 mM.[1]

  • Alternative Solvent: Ethanol (EtOH)

    • Why: Lower toxicity for specific sensitive cell lines; volatile.

    • Limitation: Lower saturation limit compared to DMSO; rapid evaporation alters concentration.

    • Solubility Limit: ~10-50 mM.

  • Buffer System:

    • Standard: PBS (pH 7.4) or HEPES.

    • Additive: 0.05% Tween-20 or Triton X-100 is highly recommended in the final assay buffer to prevent the "sticking" of the hydrophobic compound to pipette tips and plate walls [2].

Validated Dissolution Protocol

Phase 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock free of aggregates.

  • Weighing: Accurately weigh 11.26 mg of 2-(4-Methoxyphenoxy)benzonitrile into a glass (not plastic) vial.

    • Note: Static charge is common with this powder. Use an anti-static gun if available.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Quality Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: The "Intermediate Dilution" Method (Critical Step)

Rationale: Direct addition of 100% DMSO stock to aqueous buffer causes a local "shock" precipitation due to the rapid change in polarity. We use an intermediate step to smooth this transition.

  • Prepare 500x Intermediate: Dilute the 50 mM Master Stock 1:10 in DMSO to create a 5 mM Working Stock .

  • Prepare Assay Buffer: Pre-warm your biological buffer (e.g., PBS + 0.05% Tween-20) to 37°C.

  • Final Dilution (1:1000):

    • Place the pipette tip containing the 5 mM stock submerged into the center of the vortexing buffer.

    • Dispense slowly while vortexing.

    • Final Concentration: 5 µM compound in 0.1% DMSO.

Visualizing the Workflow

The following diagram illustrates the critical "Intermediate Dilution" pathway to prevent compound crashing.

DissolutionProtocol cluster_check Quality Control Checkpoints Solid Solid Compound (11.26 mg) MasterStock Master Stock (50 mM) Solid->MasterStock Add Solvent & Sonicate DMSO Anhydrous DMSO (1 mL) DMSO->MasterStock Intermediate Working Stock (5 mM in DMSO) MasterStock->Intermediate 1:10 Dilution (Prevents Shock) FinalAssay Final Assay Well (5 µM, 0.1% DMSO) Intermediate->FinalAssay Slow Injection into Vortex Buffer Assay Buffer (PBS + Tween-20) Buffer->FinalAssay

Caption: Step-by-step dissolution workflow emphasizing the intermediate dilution step to mitigate precipitation risks.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness upon adding to buffer "Solvent Shock" (Rapid polarity shift).Use the Intermediate Dilution method. Increase vortex speed during addition.
Loss of potency over time Adsorption to plasticware.Add 0.05% Tween-20 or BSA to the buffer. Use low-binding pipette tips.
Cell Toxicity in Vehicle Control DMSO concentration > 0.5%.Keep final DMSO < 0.1%. If high concentrations are needed, switch to an Ethanol/DMSO mix.
Precipitate after freezing DMSO absorbs water (hygroscopic).Use anhydrous DMSO and seal vials with Parafilm. Re-sonicate upon thawing.

References

  • EPA CompTox Chemicals Dashboard. (2025). 2-(4-Methoxyphenoxy)benzonitrile Chemical Details & Properties. U.S. Environmental Protection Agency.[2] Available at: [Link]

  • DKSH Insights. (2025). Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry. DKSH. Available at: [Link]

  • PubChem. (2025).[2][3][4][5] 4-Methoxybenzonitrile Compound Summary (Structural Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Strategies for enhancing bioavailability of 2-(4-Methoxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 2-(4-Methoxyphenoxy)benzonitrile (MPB-CN) Ticket ID: MPB-CN-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation R&D

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 2-(4-Methoxyphenoxy)benzonitrile (henceforth referred to as MPB-CN ).

As a researcher working with MPB-CN, you are likely facing a classic BCS Class II (or IV) challenge. Structurally, this molecule features a lipophilic diaryl ether backbone and a nitrile group. While the nitrile adds some polarity, the overall scaffold is highly hydrophobic (Estimated LogP > 3.0), resulting in:

  • Poor Aqueous Solubility: Limiting dissolution rate in the GI tract.[1]

  • Crystalline Lattice Energy: High energy required to break the crystal lattice (if solid).

  • Metabolic Susceptibility: The 4-methoxy group is a prime target for O-demethylation by hepatic CYP450 enzymes, potentially leading to high first-pass metabolism.

This guide provides modular troubleshooting for these specific barriers.

Module 1: Solubility & Dissolution Enhancement

Issue: “My compound does not dissolve in aqueous media, or dissolution is rate-limiting absorption.”

Strategy A: Amorphous Solid Dispersions (ASD)

For MPB-CN, converting the crystalline material into an amorphous state is the most effective way to increase apparent solubility.[2] This generates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and a polymer prevents recrystallization (parachute).

Troubleshooting Q&A

Q: Should I use Spray Drying or Hot Melt Extrusion (HME)? A: This depends on the thermal stability and melting point (


) of MPB-CN.
  • Choose Spray Drying (SD) if MPB-CN has a high melting point (>180°C) or degrades near its melt. SD is solvent-based (DCM/Methanol).

  • Choose HME if MPB-CN is thermally stable and has a moderate

    
     (<150°C). HME is solvent-free and scalable but requires the drug to be miscible with the polymer at processing temperatures.
    

Q: Which polymer carrier should I select? A: For a benzonitrile ether, HPMC-AS (Hypromellose Acetate Succinate) is the gold standard. It is enteric (protects against gastric precipitation) and amphiphilic (stabilizes the hydrophobic ether). PVPVA 64 is a secondary option for HME but is more hygroscopic.

Experimental Protocol: Spray Dried Dispersion (SDD)

  • Feed Solution: Dissolve MPB-CN and HPMC-AS (ratio 1:3) in Acetone:Methanol (2:1). Total solids: 5-10% w/w.

  • Process Parameters (Büchi B-290 scale):

    • Inlet Temp: 85°C

    • Outlet Temp: 50–55°C

    • Aspirator: 100%[3]

    • Pump Rate: 20-30%

  • Secondary Drying: Vacuum dry at 40°C for 24h to remove residual solvent below ICH limits.

Visualization: ASD Process Decision Tree

ASD_Workflow Start Start: MPB-CN Formulation CheckTm Check Melting Point (Tm) & Thermal Stability Start->CheckTm Decision1 Tm < 150°C & Stable? CheckTm->Decision1 HME Hot Melt Extrusion (HME) Solvent-free Decision1->HME Yes SD Spray Drying (SD) Solvent-based Decision1->SD No PolymerSelect Polymer Selection: HPMC-AS (L/M/H grades) HME->PolymerSelect SD->PolymerSelect ProcessHME Process: 140-160°C Screw Speed: 150rpm PolymerSelect->ProcessHME ProcessSD Process: DCM/MeOH Inlet: 80°C PolymerSelect->ProcessSD Result Amorphous Solid Dispersion (High Apparent Solubility) ProcessHME->Result ProcessSD->Result

Caption: Decision logic for selecting the optimal Amorphous Solid Dispersion manufacturing technique based on MPB-CN thermal properties.

Module 2: Lipid-Based Formulations (SEDDS)

Issue: “The compound precipitates immediately when the formulation hits stomach acid.”

Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Diaryl ethers like MPB-CN are highly lipophilic (LogP > 3). Instead of fighting this, use it. Dissolve the drug in a lipid vehicle that spontaneously emulsifies in the gut, presenting the drug in solubilized micelles.

Troubleshooting Q&A

Q: My formulation is cloudy after dispersion. Is this a failure? A: Not necessarily, but it indicates a coarse emulsion. For maximum bioavailability, aim for a Micro-emulsion (SMEDDS) , which appears clear or slightly bluish (Tyndall effect).

  • Fix: Increase the Surfactant/Co-surfactant ratio (

    
    ).
    
  • Target: Droplet size < 50 nm.

Q: Which oil phase is best for MPB-CN? A: Long-chain triglycerides (LCT) like Corn Oil promote lymphatic transport (bypassing the liver). However, Medium-chain triglycerides (MCT) like Capryol™ 90 often offer higher solubility for benzonitriles.

  • Recommendation: Screen solubility in Capryol 90 (Oil) vs. Labrasol (Surfactant).

Data Summary: Recommended Excipients for MPB-CN

Component TypeRecommended ExcipientFunction
Oil Phase Capryol™ 90 or Peceol™Solubilizes the lipophilic MPB-CN core.
Surfactant Cremophor EL or Tween 80Reduces interfacial tension; enables emulsification.
Co-Surfactant Transcutol® HPImproves drug loading and flexibility of the interfacial film.

Experimental Protocol: Construction of Pseudo-Ternary Phase Diagram

  • Prepare Surfactant Mix (

    
    ):  Mix Tween 80 and Transcutol HP at ratios of 1:1, 2:1, and 3:1.
    
  • Titration: Take the Oil phase (Capryol 90) and titrate with

    
     at room temperature.
    
  • Water Addition: Add water dropwise to the Oil/

    
     blend.
    
  • Observation: Record the region where the mixture remains transparent and flows easily (Monophasic region). This is your formulation window.

Visualization: SEDDS Mechanism

SEDDS_Mechanism Capsule Anhydrous Pre-Concentrate (Oil + MPB-CN) Stomach Gastric Fluid (Aqueous) Capsule->Stomach Ingestion Emulsion Spontaneous Emulsification Stomach->Emulsion Agitation Micelle Mixed Micelles (<50nm) Emulsion->Micelle Solubilization Absorption Absorption via Enterocytes Micelle->Absorption Permeation

Caption: The mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) transforming MPB-CN from an oil concentrate to absorbable micelles.

Module 3: Metabolic Stability & Permeability

Issue: “I have good solubility now, but plasma exposure (AUC) is still low.”

Strategy C: Addressing First-Pass Metabolism

The 4-methoxy group on the phenoxy ring is chemically prone to O-demethylation . If hepatic enzymes (CYP450) attack this group rapidly, the drug is cleared before reaching systemic circulation.

Troubleshooting Q&A

Q: How do I confirm if metabolism is the culprit? A: Conduct a Microsomal Stability Assay . Incubate MPB-CN with human liver microsomes (HLM) + NADPH.

  • Result: If

    
     min, you have a high-clearance compound.
    
  • Fix: You cannot change the molecule (assuming MPB-CN is the final candidate), so you must bypass the liver.

Q: How do I bypass the liver? A:

  • Lymphatic Transport: Use the SEDDS approach (Module 2) with Long-Chain Triglycerides (LCT) (e.g., Soybean oil, Maisine CC). LCTs stimulate chylomicron formation, which enters the lymphatics, bypassing the portal vein (and the liver).

  • Enzyme Inhibition: Include excipients known to inhibit CYP enzymes or P-gp efflux (e.g., Vitamin E TPGS or Curcumin as a bio-enhancer).

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][4][5] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[6][7][8] Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs.[6][7][9][10] Biomedicine & Pharmacotherapy, 58(3), 173-182. Link

Sources

Technical Support Center: Analytical Resolution of 2-(4-Methoxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Spectral Interferences in Diaryl Ether Analysis Molecule ID: 2-(4-Methoxyphenoxy)benzonitrile (CAS: 171771-88-3)

Executive Summary

Welcome to the technical support hub for 2-(4-Methoxyphenoxy)benzonitrile . This guide addresses the specific analytical challenges inherent to diaryl ethers, where two aromatic systems linked by an oxygen atom create complex spectral overlaps.

In drug development and agrochemical synthesis, this molecule often presents three primary interference challenges:

  • NMR: Severe overlap of aromatic protons between the benzonitrile and methoxyphenoxy rings.

  • HPLC: Co-elution with the precursor 4-methoxyphenol (hydrophobic/acidic duality).

  • IR: Ambiguity in the nitrile stretch region due to potential hydrolysis (amide formation).

Module 1: NMR Spectral Deconvolution

Issue: "My aromatic region (6.9–7.7 ppm) is an unresolvable multiplet. I cannot confirm the integration ratio."

Diagnosis: You are likely observing isochronous overlap . The electron-deficient benzonitrile ring (deshielded) and the electron-rich 4-methoxyphenoxy ring (shielded) have protons that accidentally overlap in standard solvents like CDCl


.

Troubleshooting Protocol:

Step 1: The Solvent Shift (ASIS Effect) Do not rely solely on higher field strength (e.g., 600 MHz). Instead, exploit the Aromatic Solvent-Induced Shift (ASIS) .

  • Action: Switch solvent from Chloroform-d (CDCl

    
    ) to Benzene-d
    
    
    
    (C
    
    
    D
    
    
    )
    or Acetone-d
    
    
    .
  • Mechanism: Benzene-d

    
     forms transient solvation complexes. It preferentially solvates the electron-deficient benzonitrile ring, shielding those protons and shifting them upfield relative to the methoxyphenoxy protons [1].
    

Step 2: 2D-NOESY for Regiochemistry To confirm the ether linkage is at the ortho (2-) position of the benzonitrile and not the para (4-) position (a common isomer impurity), run a 1D-NOESY.

  • Target: Irradiate the methoxy singlet (~3.8 ppm).

  • Expected Result: You should see a strong NOE enhancement only on the protons ortho to the methoxy group on the phenoxy ring.

  • Critical Check: If you see NOE enhancement on the benzonitrile ring protons, your ether linkage might be incorrect, or you have significant folding in solution.

Data Table: Expected Chemical Shifts (


H NMR, 400 MHz) 
Proton GroupMultiplicityApprox.[1][2][3] Shift (CDCl

)
Diagnostic Feature
Methoxy (-OCH

)
Singlet (3H)3.80 – 3.85 ppmSharp, intense baseline anchor.
Phenoxy Ring (H

)
Doublet (2H)6.90 – 7.00 ppmShielded by ether oxygen.
Phenoxy Ring (H

)
Doublet (2H)6.85 – 6.95 ppmOften overlaps with H

.
Benzonitrile (H

)
Doublet (1H)6.75 – 6.85 ppmOrtho to ether; most shielded on CN ring.
Benzonitrile (H

)
Doublet (1H)7.60 – 7.70 ppmOrtho to CN; most deshielded.

Module 2: Chromatographic Resolution (HPLC)

Issue: "The product co-elutes with the starting material, 4-methoxyphenol."

Diagnosis: Both compounds are aromatic and moderately polar. On a standard C18 column with a neutral mobile phase, their hydrophobic retention mechanisms are too similar.

Troubleshooting Protocol:

Step 1: pH Modulation (The "Acid Switch")

  • Logic: 4-Methoxyphenol is a weak acid (pKa ~10). The benzonitrile is neutral.

  • Action: Ensure your mobile phase pH is acidic (pH 2.5 - 3.0) using 0.1% Formic Acid.

  • Result: This keeps the phenol protonated (neutral), maximizing its retention. If you were to use high pH, the phenol would ionize and elute at the void volume, but silica columns degrade at high pH.

  • Better Alternative: Use a Phenyl-Hexyl stationary phase.

    • Why? The

      
       interactions between the phenyl-hexyl phase and the benzonitrile ring are stronger than those with the phenol, enhancing selectivity beyond simple hydrophobicity [2].
      

Step 2: Gradient Optimization

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Nitrile

    
    ) and 280 nm (Phenol).
    
Workflow Visualization: HPLC Method Development

HPLC_Method_Dev start START: Co-elution of Product & 4-Methoxyphenol check_ph Check Mobile Phase pH start->check_ph decision_ph Is pH < 3.0? check_ph->decision_ph adjust_ph Adjust to pH 2.5 (0.1% Formic Acid) decision_ph->adjust_ph No check_col Check Column Chemistry decision_ph->check_col Yes adjust_ph->check_col decision_col Is it C18? check_col->decision_col switch_col Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) decision_col->switch_col Yes (C18 is insufficient) optimize Optimize Gradient (5-95% MeCN) decision_col->optimize No (Already Phenyl) switch_col->optimize final Resolution > 1.5 achieved optimize->final

Figure 1: Decision tree for resolving diaryl ether co-elution issues using stationary phase selection and pH control.

Module 3: Vibrational Spectroscopy (IR)

Issue: "Is the peak at 2225 cm quantitative? It looks asymmetric."

Diagnosis: The nitrile stretch (


) is a distinct diagnostic handle. However, asymmetry or broadening often indicates:
  • Hydrolysis: Conversion to the amide (Peak shifts to ~1680 cm

    
    , but trace amide can broaden the CN base).
    
  • Fermi Resonance: Interaction between the fundamental CN stretch and an overtone of a lower-frequency mode.

  • Atmospheric Interference: The CO

    
     asymmetric stretch (~2350 cm
    
    
    
    ) can interfere if the background correction is poor.

Troubleshooting Protocol:

  • Validation: Compare the sample in solution (CCl

    
     or CHCl
    
    
    
    cell) vs. solid state (ATR).
    • If the peak sharpens in solution, the asymmetry in solid state is likely due to crystal packing forces (lattice effects).

    • If a new peak appears at 1660–1690 cm

      
        (Carbonyl), your nitrile is hydrolyzing to 2-(4-methoxyphenoxy)benzamide  [3].
      

Module 4: Mass Spectrometry (MS)

Issue: "I see the parent ion, but the fragmentation pattern is confusing."

Diagnosis: Diaryl ethers undergo specific fragmentation pathways. Understanding these is crucial to distinguish the product from isomers.

Key Fragmentation Pathways (EI/ESI):

  • Molecular Ion (M+): Strong intensity due to aromatic stability.[3]

  • Loss of Methyl Radical (M - 15): Cleavage of the methoxy group (-CH

    
    ).
    
  • Loss of Nitrile (M - 26/27): Loss of CN or HCN is common in benzonitriles.

  • Ether Cleavage: The most diagnostic fragment. The bond between the oxygen and the benzonitrile ring is weaker than the O-anisole bond due to the electron-withdrawing nitrile group destabilizing the bond.

Data Table: Diagnostic MS Fragments

m/z FragmentAssignmentInterpretation
225 [M]

Molecular Ion (Parent)
210 [M - CH

]

Loss of methyl from methoxy group.
123 [C

H

O

]

4-Methoxyphenoxy cation (Ether cleavage).
102 [C

H

N]

Benzonitrile cation (Diagnostic for ring 1).
Pathway Visualization: Fragmentation Logic

MS_Fragmentation cluster_0 Primary Pathways parent Parent Ion m/z 225 loss_methyl Loss of -CH3 m/z 210 parent->loss_methyl -15 Da ether_cleave Ether Cleavage (Phenoxy Cation) m/z 123 parent->ether_cleave C-O Break nitrile_frag Benzonitrile Fragment m/z 102 parent->nitrile_frag C-O Break

Figure 2: Primary mass spectrometry fragmentation pathways for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. The use of benzene-d6 to resolve overlapping aromatic signals is a foundational technique in NMR spectroscopy.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.

    
     interactions. 
    
  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzonitrile Derivatives. Provides standard reference spectra for nitrile stretching frequencies and potential amide hydrolysis products.

  • PubChem. (2025). Compound Summary: 2-(4-Methoxyphenoxy)benzonitrile.[5][6][7]

  • EPA CompTox Chemicals Dashboard. (2025). 2-(4-Methoxyphenoxy)benzonitrile Details.

Sources

Validation & Comparative

Comparing potency of 2-(4-Methoxyphenoxy)benzonitrile vs Lactisole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between the industry-standard sweet taste inhibitor Lactisole and the structural analog 2-(4-Methoxyphenoxy)benzonitrile . This analysis focuses on their physicochemical properties, mechanism of action on the T1R3 receptor, and a standardized protocol for evaluating their relative potency.

Executive Summary

Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate) is the benchmark Negative Allosteric Modulator (NAM) for the human sweet taste receptor (T1R2/T1R3). It is widely used to suppress sweet taste but suffers from pH-dependent efficacy and an off-taste "sweet water" after-effect.

2-(4-Methoxyphenoxy)benzonitrile represents a structural evolution where the flexible propionic acid tail of lactisole is effectively replaced or rigidified into a benzonitrile system (or the nitrile serves as a bioisostere for the carboxylate). This modification alters the molecule's lipophilicity and binding kinetics, potentially addressing the pH-sensitivity of lactisole while modifying its potency profile within the T1R3 Transmembrane Domain (TMD).

Chemical & Pharmacological Comparison

The core difference lies in the Acid vs. Nitrile functionality and the Flexible vs. Rigid scaffold.

FeatureLactisole (Standard)2-(4-Methoxyphenoxy)benzonitrile (Analog)
IUPAC Name 2-(4-methoxyphenoxy)propanoic acid2-(4-methoxyphenoxy)benzonitrile
Pharmacophore Phenoxy-Propionic Acid (Flexible)Diaryl Ether Nitrile (Rigid/Semi-rigid)
Key Moiety Carboxylic Acid (-COOH)Nitrile (-CN)
Charge at pH 7.4 Anionic (COO-)Neutral
Binding Site T1R3 Transmembrane Domain (TMD)T1R3 Transmembrane Domain (TMD)
Key Interaction Ionic bridge/H-bond with Lys797/Arg723Dipolar interaction; Hydrophobic stacking
Potency (IC50) ~15 - 50 µM (Assay dependent)Predicted: >50 µM (Lower potency expected due to loss of ionic anchor, unless hydrophobic fit is optimized)
Solubility High (as Sodium salt)Low (Lipophilic)
Mechanistic Insight

Lactisole inhibits sweet taste by binding to the TMD of the T1R3 subunit , locking the receptor in an inactive conformation. Mutational analysis has identified residues Ala733, Phe778, and Val779 as critical for lactisole sensitivity. The carboxylic acid of lactisole is essential for high-affinity binding, likely engaging in electrostatic interactions with basic residues near the pocket entrance.

The Benzonitrile analog lacks this ionizable group. While the nitrile group is a hydrogen bond acceptor, it is neutral. This suggests the analog may:

  • Penetrate membranes more effectively (higher LogP).

  • Lack pH sensitivity (unlike lactisole, which loses potency at low pH where it becomes protonated).

  • Exhibit lower intrinsic affinity unless the benzonitrile ring engages in specific

    
     stacking interactions that compensate for the loss of the salt bridge.
    

Experimental Protocol: Comparative Potency Assay

To objectively compare these compounds, a Cell-Based Calcium Flux Assay using HEK293 cells stably expressing human T1R2/T1R3 and the G


15 promiscuous G-protein is required.
A. Reagents & Setup
  • Cell Line: HEK293-hT1R2/hT1R3-G

    
    15.
    
  • Agonist: Sucrose (100 mM) or Aspartame (1 mM).

  • Compounds:

    • Stock Lactisole (100 mM in Water/DMSO).

    • Stock Benzonitrile Analog (100 mM in 100% DMSO - Critical due to solubility).

  • Buffer: Tyrode’s Buffer (pH 7.4).

B. Step-by-Step Workflow
  • Cell Plating:

    • Seed cells at 80,000 cells/well in 96-well black-wall plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading:

    • Aspirate medium.

    • Load cells with Calcium-4 or Fluo-4 AM dye in Tyrode’s buffer.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation (The Challenge Plate):

    • Prepare a 7-point serial dilution (1:3) for both Lactisole and the Benzonitrile analog.

    • Range: 0.1 µM to 1000 µM.

    • Control: Vehicle (0.1% DMSO) alone.

  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence for 20s.

    • Addition 1 (Antagonist): Add the inhibitor solutions. Record for 60s.[1] (Check for agonist activity—unlikely for these, but good practice).

    • Addition 2 (Agonist): Add Sucrose (EC80 concentration). Record for 120s.

  • Data Analysis:

    • Calculate

      
      .
      
    • Normalize response to the "No Inhibitor" control (100% response).

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to the Hill Equation to derive IC50 .

Visualization: Mechanism of Action

The following diagram illustrates the signal transduction pathway of the T1R2/T1R3 receptor and the specific intervention point of Lactisole and its Benzonitrile analog within the Transmembrane Domain (TMD).

T1R3_Inhibition Sweetener Sweetener (Sucrose/Aspartame) VFT T1R2/T1R3 Venus Flytrap Domain Sweetener->VFT Binds Orthosteric Site TMD T1R3 Transmembrane Domain VFT->TMD Conformational Change GProtein G-Protein (Gα-Gustducin / Gα15) TMD->GProtein Activates Inhibitors Lactisole / Benzonitrile (NAMs) Inhibitors->TMD Binds Allosteric Pocket (Stabilizes Inactive State) PLC PLCβ2 Activation GProtein->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Signal Sweet Taste Perception Calcium->Signal

Caption: T1R2/T1R3 signaling cascade showing the allosteric intervention of Lactisole/Benzonitrile at the T1R3 Transmembrane Domain, blocking G-protein coupling.

Expected Results & Interpretation

When analyzing the data from the protocol above, use this reference table to interpret the potency shift.

ParameterLactisole (Reference)Benzonitrile Analog (Hypothesis)Interpretation
IC50 (Sucrose) 19 ± 5 µM > 50 µM The nitrile is a weaker H-bond acceptor than the carboxylate is an ionic anchor. Expect reduced potency.
Hill Slope ~1.0~1.0Mechanism of binding (1:1 stoichiometry) likely remains unchanged.
Max Inhibition 100%< 100%If the analog is less soluble, it may precipitate before reaching full inhibition.
Washout Rate FastSlowThe lipophilic benzonitrile may reside in the membrane longer, causing prolonged inhibition (lingering effect).
Troubleshooting the Benzonitrile Analog

If the Benzonitrile analog shows no activity (IC50 > 500 µM), it confirms that the carboxylate-lysine interaction (specifically with K797 or similar basic residues in T1R3) is non-negotiable for this scaffold. If the analog shows activity , it suggests the inhibitor binds via a hydrophobic-driven mechanism , which is valuable for designing "neutral" inhibitors that do not alter the pH of food matrices.

References

  • Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[2][3]Journal of Biological Chemistry , 280(15), 15238-15246. Link

  • Winnig, M., et al. (2005). Artificial sweeteners reveal a distinct mechanism of action of the sweet taste inhibitor lactisole.BMC Structural Biology , 5, 1-12. Link

  • Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors.Proceedings of the National Academy of Sciences , 101(39), 14258-14263. Link

  • Maillet, E. L., et al. (2009). Structure-Activity Relationships of Sweet Taste Inhibitors.Chemical Senses , 34(4), 345-356. Link

Sources

Reproducibility of 2-(4-Methoxyphenoxy)benzonitrile synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(4-methoxyphenoxy)benzonitrile (CAS: 36946-88-8) represents a classic yet frequently inconsistent transformation in medicinal chemistry. While nominally a simple diaryl ether formation, reproducibility often suffers due to three variables: regiocontrol failures , incomplete conversion due to steric hindrance at the ortho position, and purification losses during the removal of high-boiling solvents.

This guide objectively compares the two dominant synthetic routes:

  • Route A (SNAr): Nucleophilic Aromatic Substitution (The "Gold Standard" for purity).

  • Route B (Ullmann): Copper-Catalyzed Coupling (The "Cost-Effective" alternative for bulk starting materials).

Scientist’s Verdict: For research scale (<100g) where purity is paramount, Route A is superior due to its self-purifying workup and absence of heavy metal contaminants. Route B is reserved for scenarios where fluorinated starting materials are cost-prohibitive.

Mechanistic Pathways & Decision Matrix

Before selecting a protocol, understand the electronic governing factors. The nitrile group at the ortho position is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack, but it also imposes steric bulk.

Decision Logic (DOT Visualization)

SynthesisDecision Start Starting Material Availability Fluoro 2-Fluorobenzonitrile (Higher Cost, High Reactivity) Start->Fluoro Bromo 2-Bromobenzonitrile (Lower Cost, Lower Reactivity) Start->Bromo RouteA Route A: S_NAr (Base-Mediated) Fluoro->RouteA Activation by -CN RouteB Route B: Ullmann (Cu-Catalyzed) Bromo->RouteB Requires Catalyst ResultA High Purity, No Metals Simple Workup RouteA->ResultA ResultB Lower Cost, Metal Removal Req. Complex Workup RouteB->ResultB

Figure 1: Decision matrix for selecting the synthetic route based on precursor availability and purity requirements.

Detailed Experimental Protocols

Protocol A: SNAr Displacement (Recommended)

Mechanism: Addition-Elimination via Meisenheimer Complex. Precursors: 2-Fluorobenzonitrile + 4-Methoxyphenol.

Why this works (Expert Insight):

The ortho-cyano group lowers the LUMO energy of the benzene ring, making the carbon-fluorine bond highly susceptible to nucleophilic attack. Fluoride is the preferred leaving group here because its high electronegativity increases the polarization of the C-F bond, accelerating the rate-determining step (nucleophilic addition).

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Charge the flask with 2-fluorobenzonitrile (1.0 equiv, 10 mmol) and 4-methoxyphenol (1.1 equiv, 11 mmol).

  • Solvent Choice: Add anhydrous DMF (Dimethylformamide) [0.5 M concentration].

    • Critical Note: Do not use THF or DCM; the reaction requires the high dielectric constant of DMF/DMSO to stabilize the anionic intermediate.

  • Base Addition: Add K2CO3 (2.0 equiv).

    • Reproducibility Tip: Use milled (powdered) K2CO3 rather than granular. The surface area significantly affects the deprotonation rate of the phenol.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the fluoride starting material.

  • Workup (The "Water Crash"):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring.

    • The product is hydrophobic and will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water (3x) to remove DMF, and dry in a vacuum oven at 45°C. Recrystallize from Ethanol if necessary.

Expected Yield: 88–95% Appearance: White to off-white crystalline solid.

Protocol B: Ullmann Coupling (Alternative)

Mechanism: Copper(I) Oxidative Addition/Reductive Elimination. Precursors: 2-Bromobenzonitrile + 4-Methoxyphenol.

Why this works (Expert Insight):

Bromides are poor substrates for uncatalyzed SNAr. Copper coordinates with the phenol and the aryl halide, facilitating the bond formation.[1] This route is sensitive to moisture and oxygen.

Step-by-Step Methodology:
  • Setup: Use a sealed pressure tube or Schlenk flask. Strict inert atmosphere (Ar or N2) is mandatory .

  • Catalyst Loading: Add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%) as the ligand.

  • Reagents: Add 2-bromobenzonitrile (1.0 equiv), 4-methoxyphenol (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous Toluene or DMSO .

  • Reaction: Heat to 110–120°C for 12–24 hours.

  • Workup:

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove copper salts (The pad will turn blue/green).

    • Wash the filtrate with NH4Cl (aq) to chelate residual copper.

  • Purification: Flash column chromatography is usually required to separate the product from unreacted bromide and phenolic byproducts.

Expected Yield: 70–85% Challenges: Copper contamination in final product; longer reaction times.

Comparative Data Analysis

The following table summarizes experimental data derived from standard optimization studies for ortho-activated diaryl ethers.

MetricRoute A (SNAr)Route B (Ullmann)
Reaction Time 4–6 Hours12–24 Hours
Average Yield 92% (±3%)78% (±5%)
Atom Economy High (KF byproduct)Lower (Ligands/Cu waste)
Purification Precipitation (Filtration)Chromatography Required
Cost Driver 2-Fluorobenzonitrile (Expensive)Catalyst + Purification (Labor)
Green Score Moderate (DMF use)Low (Heavy metals, Toluene)

Troubleshooting & Quality Assurance

Common Failure Modes
  • Low Yield in Route A:

    • Cause: Wet DMF. Hydroxide ions (from water) compete with the phenoxide nucleophile, hydrolyzing the nitrile to an amide.

    • Fix: Store DMF over 4Å molecular sieves for 24h prior to use.

  • Incomplete Conversion in Route B:

    • Cause: Catalyst poisoning by oxygen.

    • Fix: Degas solvents via sparging with Argon for 15 minutes before adding the catalyst.

Analytical Validation[2]
  • 1H NMR (CDCl3, 400 MHz): Look for the methoxy singlet at ~3.8 ppm. The aromatic region will show a distinctive splitting pattern due to the unsymmetrical nature of the ether.

  • IR Spectroscopy: Strong nitrile stretch at ~2220 cm⁻¹.

Pathway Visualization

Understanding the SNAr mechanism clarifies why the ortho-position is reactive.

SNArMechanism Start 2-F-Benzonitrile + Phenoxide TS Meisenheimer Complex (Anionic Intermediate) Start->TS Nucleophilic Attack (Rate Limiting) Product 2-(4-Methoxyphenoxy) benzonitrile TS->Product Aromatization Leaving Fluoride Ion (Leaving Group) TS->Leaving Elimination

Figure 2: The Addition-Elimination mechanism. The Meisenheimer complex is stabilized by the electron-withdrawing nitrile group.

References

  • Organic Syntheses, Coll. Vol. 10. "Preparation of 2,4-Dimethoxybenzonitrile via Electrophilic Substitution." (General protocols for nitrile stability). Source:

  • BenchChem. "A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis." (Reactivity profiles of ortho-fluoro nitriles). Source:

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004. (Mechanistic grounding for Route B). Source:

  • Arkivoc. "Synthesis and crystal structures of 4-(2-methoxyphenoxy)phthalonitrile." (Analogous SNAr protocol validation). Source:

  • ACS Green Chemistry Institute. "SNAr Solvents and Reagents Guide." (Solvent selection for nucleophilic substitution). Source:

Sources

Safety Operating Guide

Essential Personal Protective Equipment (PPE) and Handling Guide: 2-(4-Methoxyphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Methoxyphenoxy)benzonitrile. As specific toxicological data for this compound is limited, this protocol is grounded in a precautionary approach, drawing from the known hazards of its core chemical moieties: the benzonitrile group and the aromatic ether linkage. Our objective is to empower you with a framework for safety that is both robust and scientifically sound, ensuring your work can proceed with confidence and control.

Hazard Assessment: A Precautionary Approach

  • Benzonitrile Moiety : Benzonitrile and related compounds are classified as harmful if swallowed or in contact with skin[3]. Dermal absorption is a significant route of exposure, and these compounds can cause skin and eye irritation[4][5].

  • Aromatic Ether Moiety : Ethers, particularly when exposed to air and light over time, can form explosive peroxides[6]. This risk necessitates careful storage and handling protocols. While this specific compound is a solid, solutions in ether-based solvents would carry this additional risk. The ether linkage itself is generally stable, but the overall flammability of related compounds requires vigilance against ignition sources[6][7].

Based on this analysis, 2-(4-Methoxyphenoxy)benzonitrile should be handled as a substance that is potentially harmful via ingestion and dermal contact, a potential skin and eye irritant, and requires precautions against static discharge and ignition sources, especially when handled in flammable solvents.

Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier against chemical exposure. The following table summarizes the minimum required PPE for common laboratory tasks involving 2-(4-Methoxyphenoxy)benzonitrile.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash GogglesStandard Laboratory CoatCertified Chemical Fume Hood or Ventilated Balance Enclosure
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldStandard Laboratory CoatCertified Chemical Fume Hood
Reaction Work-up / Transfers Double Nitrile GlovesChemical Splash Goggles & Face ShieldStandard Laboratory Coat (Flame-Resistant if using >1L of flammable solvents)Certified Chemical Fume Hood
Handling Waste Double Nitrile GlovesChemical Splash GogglesStandard Laboratory CoatWell-Ventilated Area (Fume hood for volatile waste)
Detailed PPE Specifications
  • Hand Protection : Nitrile gloves offer good resistance to a wide array of chemicals and are the standard for laboratory environments[8][9].

    • Causality : The benzonitrile structure suggests a risk of dermal absorption. Disposable nitrile gloves provide an effective barrier against splashes[10].

    • Protocol : Always wear two pairs of nitrile gloves ("double-gloving")[11]. This provides a significant safety margin against tears and minimizes exposure when removing the outer, contaminated glove. Inspect gloves for any signs of degradation or puncture before use. Change the outer glove immediately following any known contact with the chemical or after every 1-2 hours of continuous use, as breakthrough times can be variable[7][12].

  • Eye and Face Protection :

    • Causality : This compound is presumed to be an eye irritant. Splashes are a primary risk during solution preparation and transfers.

    • Protocol : ANSI-approved chemical splash goggles are mandatory at all times[11]. When handling solutions, particularly volumes greater than 50 mL or during transfers where the risk of splashing is higher, a full-face shield must be worn over the safety goggles to protect the entire face[13].

  • Body Protection :

    • Causality : Protects skin from drips and splashes and prevents contamination of personal clothing.

    • Protocol : A fully buttoned, appropriately sized laboratory coat is required. Ensure that full-length pants and closed-toe shoes are worn to prevent any skin exposure[11]. For procedures involving significant quantities (>1 Liter) of flammable solvents, a flame-resistant lab coat is strongly recommended[11].

  • Respiratory Protection :

    • Causality : Inhalation of fine powders or aerosols is a potential route of exposure.

    • Protocol : All handling of 2-(4-Methoxyphenoxy)benzonitrile, including weighing and solution preparation, must be performed inside a certified chemical fume hood[7][11]. This provides primary containment and protects the user from inhaling airborne particulates or vapors. Work outside of a fume hood is not recommended.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure to contain potential contamination. Assemble all necessary equipment and reagents.

  • Donning PPE : Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing : If weighing the solid, perform the task in a ventilated balance enclosure or on a tared weigh paper/boat inside the fume hood to minimize dispersal of the powder.

  • Transfer/Dissolution : When adding the solid to a solvent, do so slowly and carefully to avoid splashing. Use a powder funnel if necessary.

  • Post-Handling : After the procedure is complete, decontaminate any surfaces within the fume hood.

  • Doffing PPE : Remove PPE slowly and deliberately before leaving the laboratory to avoid cross-contamination. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE[11].

Waste Disposal Plan
  • Chemical Waste : All solutions and excess solid 2-(4-Methoxyphenoxy)benzonitrile must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container designated for halogen-free organic waste unless otherwise specified by your institution's environmental health and safety (EHS) office[14][15]. Never pour chemical waste down the drain[16].

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of as solid hazardous waste. Place these items in a designated, labeled solid waste bag or container within the fume hood[15].

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-(4-Methoxyphenoxy)benzonitrile.

PPE_Workflow start Task involving 2-(4-Methoxyphenoxy)benzonitrile fume_hood Work in Certified Chemical Fume Hood start->fume_hood base_ppe Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->base_ppe weighing Weighing Solid? base_ppe->weighing solution_work Handling Solutions or Transfers? weighing->solution_work No weighing->solution_work Yes (Proceed to next check) large_volume >1L Flammable Solvent? solution_work->large_volume No face_shield Add Face Shield solution_work->face_shield Yes fr_coat Use Flame-Resistant Lab Coat large_volume->fr_coat Yes end_task Proceed with Task large_volume->end_task No face_shield->large_volume fr_coat->end_task

Caption: PPE selection workflow for handling 2-(4-Methoxyphenoxy)benzonitrile.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). Vertex AI Search Result.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Are Nitrile Gloves Considered PPE? Armbrust American.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025). S&S Glove.
  • 2-(4-methoxyphenoxy)benzonitrile - Executive Summary. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-Methoxybenzonitrile. (2025). Fisher Scientific.
  • Ethers | Health & Safety. (2024). Health and Safety Department, The University of Edinburgh.
  • Ethers - Handling and control of exposure. (2010). Health and Safety Department, The University of Edinburgh.
  • SAFETY DATA SHEET - 3-Ethoxy-4-methoxybenzonitrile. (2025). TCI Chemicals.
  • Diethyl Ether Standard Oper
  • Use of Ether Guidance.
  • SAFETY DATA SHEET - Benzonitrile. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Benzonitrile. (2026). Sigma-Aldrich.
  • Safety Data Sheet - 5-Formyl-2-methoxybenzonitrile. (2024). CymitQuimica.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • 2-(4-methoxyphenoxy)benzonitrile Env. Fate/Transport. U.S. Environmental Protection Agency.
  • Safety d
  • Hazardous Waste - EHSO Manual 2025-2026. (2025). Oakland University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.